Adelmidrol

Description

Properties

IUPAC Name |

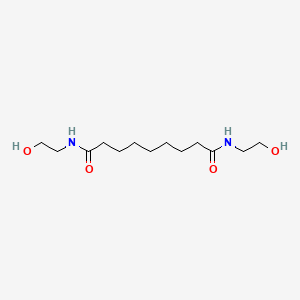

N,N'-bis(2-hydroxyethyl)nonanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZPHDAJQIETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCCO)CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168302 | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-66-7 | |

| Record name | Adelmidrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adelmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adelmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1675-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADELMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adelmidrol: A Technical Guide to its Role in Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has emerged as a significant modulator of mast cell activity. As a member of the ALIAmides (Autacoid Local Injury Antagonist amides) family, its primary mechanism of action revolves around the down-modulation of mast cell degranulation, a critical event in the initiation and propagation of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and quantitative data supporting the role of Adelmidrol in stabilizing mast cells. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development in therapeutic areas where mast cell hyperactivity is a key pathological feature.

Introduction

Mast cells are pivotal players in inflammatory and allergic reactions, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[1] The degranulation of mast cells, releasing substances such as histamine, proteases (e.g., chymase), and cytokines (e.g., TNF-α), is a hallmark of type I hypersensitivity reactions and contributes significantly to the pathophysiology of various inflammatory conditions, including atopic dermatitis, pulmonary fibrosis, and chronic inflammation.[1][2]

Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide) is a synthetic derivative of azelaic acid and an analogue of PEA.[3] Its amphiphilic nature makes it suitable for topical applications.[4] The therapeutic potential of Adelmidrol lies in its ability to control mast cell hyper-reactivity, thereby mitigating the downstream inflammatory cascade.[3][4] This document serves as a comprehensive resource on the core mechanisms of Adelmidrol's action on mast cell degranulation.

Mechanism of Action: The ALIAmide Concept

Adelmidrol belongs to the family of ALIAmides, which are endogenous fatty acid amides that act as local antagonists to injury and inflammation.[4] The proposed mechanism is the "Autacoid Local Injury Antagonism" (ALIA), where these molecules are produced on demand to restore cellular homeostasis. Adelmidrol is thought to exert its effects, at least in part, by enhancing the levels of endogenous PEA.[2]

The primary mode of action of Adelmidrol in mast cells involves the stabilization of the cell membrane, preventing or reducing the release of granular contents upon stimulation.[4][5] This down-modulation of mast cell degranulation is central to its anti-inflammatory and analgesic properties.[3]

Signaling Pathways Modulated by Adelmidrol

Adelmidrol's influence on mast cell degranulation is mediated through the modulation of several key intracellular signaling pathways. The current understanding points to the involvement of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), Nuclear Factor-kappa B (NF-κB), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

PPAR-γ Activation

Adelmidrol is reported to directly or indirectly activate PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[6] Activation of PPAR-γ in mast cells has been shown to inhibit their maturation, degranulation, and the production of pro-inflammatory cytokines.[7][8]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammatory gene expression.[9] Adelmidrol has been shown to inhibit the activation of NF-κB in inflammatory models.[10] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α and IL-6, which are potent mast cell activators and mediators of inflammation.

Modulation of the JAK/STAT Pathway

The JAK/STAT pathway is crucial for mast cell homeostasis, proliferation, and mediator release, particularly in response to cytokines and IgE-mediated activation.[11] Adelmidrol has been observed to modulate the JAK2/STAT3 pathway in a model of pulmonary fibrosis, suggesting a role in controlling cytokine-driven mast cell activation.[2]

Quantitative Data on Adelmidrol's Effects

The efficacy of Adelmidrol in modulating mast cell function and related inflammatory markers has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Effect of Adelmidrol on Mast Cell Number and Degranulation

| Experimental Model | Adelmidrol Concentration/Dose | Effect on Mast Cells | Percentage Change | Reference |

| Carrageenan-induced Granuloma (Rat) | 70 mg/ml (local) | Reduced number of mast cells | ↓ 52% | [4] |

| Experimental Skin Wounds (Dog) | 2% gel (topical) | Increased granular density (reduced degranulation) | Not specified | [4] |

| Allergic Dermatitis (Dog) | 2% emulsion (topical) | Decreased cutaneous mast cell numbers | Not specified | [12] |

| Pulmonary Fibrosis (Mouse) | 10 mg/kg | Reduced mast cell recruitment in lungs | Not specified | [2] |

Table 2: Inhibition of Mast Cell-derived Inflammatory Mediators by Adelmidrol

| Mediator | Experimental Model | Adelmidrol Concentration | Percentage Inhibition | Reference |

| Chymase | Carrageenan-induced Granuloma (Rat) | 15 mg/ml | ↓ 24% | [5] |

| 30 mg/ml | ↓ 39% | [5] | ||

| 70 mg/ml | ↓ 57% | [5] | ||

| MMP-9 | Carrageenan-induced Granuloma (Rat) | 15 mg/ml | ↓ 21% | [5] |

| 30 mg/ml | ↓ 39% | [5] | ||

| 70 mg/ml | ↓ 60% | [5] | ||

| TNF-α | Carrageenan-induced Granuloma (Rat) | 15 mg/ml | ↓ 29% | [4] |

| 30 mg/ml | ↓ 61% | [4] | ||

| 70 mg/ml | ↓ 76% | [4] | ||

| Nitric Oxide (Nitrite/Nitrate) | Carrageenan-induced Granuloma (Rat) | Not specified | ↓ 23-73% (concentration-dependent) | [4] |

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for key experiments are provided below.

Carrageenan-induced Granuloma in Rats

This model is used to assess the effect of Adelmidrol on chronic inflammation and mast cell infiltration.[4]

Protocol Steps:

-

Animals: Male Wistar rats (200-220 g) are acclimatized for 3-4 days.[4]

-

Sponge Preparation: Polyether sponges (0.5 x 1.5 x 2.0 cm) are sterilized by autoclaving.[4]

-

Implantation: Under general anesthesia (pentobarbital, 60 mg/kg), two sponges are implanted subcutaneously on the back of each rat.[4]

-

Treatment: Each sponge is injected with 0.5 ml of a 1% λ-carrageenan solution containing either saline (control) or Adelmidrol at concentrations of 15, 30, or 70 mg/ml.[4]

-

Evaluation: After 96 hours, the rats are euthanized, and the granulomatous tissue surrounding the sponges is explanted.[4]

-

Analysis: The wet weight of the granuloma is measured. Tissue samples are processed for histological analysis (e.g., toluidine blue staining for mast cells) and biochemical assays (e.g., Western blot for inflammatory markers).[4]

Toluidine Blue Staining for Mast Cell Identification

This staining method is used to identify mast cells in tissue sections and assess their degranulation state. Mast cell granules stain metachromatically (purple-red), while the background stains orthochromatically (blue).

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4-5 μm)

-

Toluidine Blue solution (0.1% w/v in distilled water, pH adjusted to 2.0-2.5 with acetic acid or HCl)

-

Xylene

-

Ethanol (100% and 95%)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethanol (10 dips each).

-

Wash well with distilled water.

-

-

Staining:

-

Stain sections in Toluidine Blue solution for 10 minutes.

-

-

Rinsing and Dehydration:

-

Rinse well in distilled water.

-

Quickly dehydrate through 95% and absolute alcohols.

-

-

Clearing and Mounting:

-

Clear in three changes of xylene (10 dips each).

-

Mount with a synthetic resin-based mounting medium.

-

Interpretation:

-

Intact Mast Cells: Deep violet/purple-red granular staining.

-

Degranulated Mast Cells: Lighter staining with extracellular metachromatic granules.

Western Blotting for Chymase and MMP-9

This technique is used to quantify the protein expression of chymase and MMP-9 in tissue homogenates.

Protocol Outline:

-

Protein Extraction: Homogenize granulomatous tissue in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% polyacrylamide gel.

-

Electrotransfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against chymase or MMP-9, diluted according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Clinical Relevance and Future Directions

The ability of Adelmidrol to stabilize mast cells has significant clinical implications. A pilot study in pediatric subjects with mild atopic dermatitis showed that a 2% Adelmidrol emulsion led to complete resolution in 80% of patients after 4 weeks of treatment, with no reported side effects.[1] This suggests that topical application of Adelmidrol could be a valuable therapeutic strategy for inflammatory skin conditions where mast cell activation is a key driver.

Future research should focus on elucidating the precise molecular targets of Adelmidrol within the mast cell signaling network. Further clinical trials are warranted to establish the efficacy and safety of Adelmidrol in a broader range of inflammatory and allergic diseases. The development of more potent and selective ALIAmide-based therapies holds promise for the targeted modulation of mast cell-driven pathologies.

References

- 1. Topical adelmidrol 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adelmidrol, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats | springermedizin.de [springermedizin.de]

- 4. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition effect of PPAR-γ signaling on mast cell-mediated allergic inflammation through down-regulation of PAK1/ NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor γ agonist suppresses mast cell maturation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of peroxisome proliferator-activated receptor gamma suppresses mast cell maturation involved in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mast cell homeostasis and the JAK–STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of topical adelmidrol on antigen-induced skin wheal and mast cell behavior in a canine model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Adelmidrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Adelmidrol, chemically known as N,N'-Bis(2-hydroxyethyl)nonanediamide, is a synthetic fatty acid amide derivative belonging to the family of ALIAmides (Autacoid Local Injury Antagonist amides). It is an analogue of the endogenous compound Palmitoylethanolamide (PEA) and has garnered significant interest for its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the chemical synthesis pathway of Adelmidrol, including detailed experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field of drug development.

Core Synthesis Pathway: Amidation of Azelaic Acid

The primary and most direct synthetic route to Adelmidrol involves the condensation reaction between one mole of azelaic acid and two moles of diethanolamine.[1] This reaction falls under the general class of amidation reactions, forming two amide bonds.

The overall chemical equation for the synthesis of Adelmidrol is as follows:

This process is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the amide product.

Experimental Protocol

While specific patented methodologies may vary in their fine details, a general and reproducible laboratory-scale synthesis protocol can be outlined as follows. This protocol is based on established principles of amidation chemistry.

Materials and Equipment:

-

Azelaic acid (Nonanedioic acid, ≥98% purity)

-

Diethanolamine (≥99% purity)

-

Toluene (or other suitable azeotropic solvent like xylene)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, acetone, or a mixture)

-

Standard laboratory glassware and filtration equipment

Procedure:

-

Reaction Setup: A round-bottom flask is charged with azelaic acid (1.0 equivalent) and a suitable solvent such as toluene to facilitate azeotropic removal of water. The flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Addition of Reactant: Diethanolamine (2.2 equivalents) is added to the flask. A slight excess of diethanolamine is used to ensure the complete conversion of the dicarboxylic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 110-120°C for toluene) with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2 equivalents) has been collected, which typically takes several hours.

-

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude Adelmidrol, which may be a viscous oil or a semi-solid at this stage, is then purified. Recrystallization is a common method. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allowed to cool slowly. The purified Adelmidrol will crystallize out of the solution.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Adelmidrol based on the described protocol. Please note that actual yields and reaction times may vary depending on the specific scale and equipment used.

| Parameter | Value | Notes |

| Reactant Molar Ratio | Azelaic Acid : Diethanolamine (1 : 2.2) | A slight excess of diethanolamine drives the reaction to completion. |

| Reaction Temperature | 110 - 120 °C | Reflux temperature of toluene. |

| Reaction Time | 4 - 8 hours | Monitored by the collection of water in the Dean-Stark trap. |

| Typical Yield | 80 - 95% | Based on the limiting reactant (azelaic acid). |

| Melting Point | 98 - 102 °C | For purified Adelmidrol. |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical structures of the reactants and the product, as well as the logical workflow of the synthesis process.

References

Adelmidrol: A Technical Guide to the Palmitoylethanolamide Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adelmidrol is a semi-synthetic analogue of Palmitoylethanolamide (PEA), belonging to the ALIAmides (Autacoid Local Injury Antagonist Amides) family of bioactive lipid mediators.[1][2] Structurally, it is the di-amide derivative of azelaic acid.[3][4] While PEA is a well-documented endogenous compound with anti-inflammatory and analgesic properties, Adelmidrol has been developed as a promising therapeutic agent with distinct physicochemical properties and pharmacological effects.[3][5] Its amphipathic nature, possessing both hydrophilic and lipophilic characteristics, makes it particularly suitable for topical applications where it can effectively penetrate the layered structure of the skin.[1][4] The primary mechanism of Adelmidrol involves the down-modulation of mast cell activation, a critical component in many inflammatory and allergic conditions.[3][6] Furthermore, its actions are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and an "entourage effect," whereby it enhances the endogenous production of PEA.[5][7][8] This technical guide provides an in-depth review of Adelmidrol, focusing on its mechanism of action, quantitative efficacy from key preclinical studies, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide) is a symmetrical diethanolamide derivative of azelaic acid.[4][9] Unlike the single fatty acid chain of PEA, Adelmidrol's structure provides it with unique solubility properties.[3] Its good solubility in both aqueous and organic media facilitates its formulation for various delivery routes, especially topical and intra-articular administration.[1][10] This amphipathic feature is a key differentiator from PEA, which is markedly lipophilic, and underpins Adelmidrol's development for dermatological and localized inflammatory disorders.[4][8]

Mechanism of Action

Adelmidrol exerts its anti-inflammatory and analgesic effects through a multi-faceted mechanism of action that involves direct receptor modulation, control of key inflammatory cells, and indirect enhancement of other endogenous mediators.

Down-Modulation of Mast Cell Degranulation

A primary and well-established mechanism of Adelmidrol is the stabilization of mast cells.[1][3] In response to inflammatory or allergic stimuli, mast cells degranulate, releasing a host of pro-inflammatory and pro-angiogenic mediators such as histamine, TNF-α, chymase, tryptase, and matrix metalloproteinases (MMPs).[1][2] Adelmidrol has been shown to control mast cell activation and reduce their degranulation.[1][11] This leads to a significant decrease in the release of these mediators, thereby dampening the inflammatory cascade and reducing associated symptoms like edema, hyperalgesia, and tissue damage.[1][5][10]

PPAR-γ Agonism and NF-κB Pathway Inhibition

Adelmidrol's anti-inflammatory effects are significantly linked to its activity as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][12] Activation of PPAR-γ initiates a signaling cascade that ultimately inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[5][13] By preventing the degradation of IκB-α and the subsequent nuclear translocation of p65 NF-κB, Adelmidrol down-regulates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][13] The dependence on PPAR-γ has been confirmed in studies where the effects of Adelmidrol were abolished by the administration of a PPAR-γ antagonist, GW9662.[5][12]

The "Entourage Effect": Upregulation of Endogenous PEA

Adelmidrol functions as an enhancer of endogenous PEA levels, a mechanism often referred to as an "entourage effect".[7][8][14] Studies have shown that oral administration of Adelmidrol leads to a significant, dose-dependent increase in PEA concentrations in tissues like the duodenum and colon.[8] This is achieved by up-regulating the expression of the primary PEA-synthesizing enzyme, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[7][8] The elevated levels of endogenous PEA can then act on its own targets, such as PPAR-α, to contribute to the overall anti-inflammatory and analgesic outcome.[7][14] This action is independent of PPAR-γ, as co-administration with a PPAR-γ antagonist did not prevent the Adelmidrol-induced increase in PEA levels.[8]

Quantitative Data from Preclinical Studies

The efficacy of Adelmidrol has been quantified in various animal models of acute and chronic inflammation. The following tables summarize key findings.

Table 1: Effects of Adelmidrol on Inflammatory Markers and Cellular Infiltration

| Model | Treatment & Dose | Outcome Measure | Result | Reference |

| Carrageenan-Granuloma | Adelmidrol (70 mg/ml), local | Mast Cell Number | ↓ 52% (p < 0.001) vs. Carrageenan alone | [1] |

| Carrageenan-Granuloma | Adelmidrol (15, 30, 70 mg/ml), local | Hemoglobin Content (Angiogenesis) | ↓ 23%, 42%, 60% respectively (p < 0.001) | [1] |

| MIA-Induced Osteoarthritis | Adelmidrol (0.6% & 2%) + HA (1%), intra-articular | Mast Cell Infiltration | Dose-dependent reduction | [11] |

| Pulmonary Fibrosis | Adelmidrol (10 mg/kg), i.p. | Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Significant inhibition vs. vehicle | [15] |

| DNBS-Induced Colitis | Adelmidrol + HA Gel, intrarectal | Histological Damage Score | ↓ 75% (Day 3), ↓ 55% (Day 7) vs. DNBS (p < 0.001) | [16] |

Table 2: Adelmidrol "Entourage" Effect on Endogenous PEA Levels

| Model | Treatment & Dose | Time Point | Tissue | Result (% Increase vs. Vehicle) | Reference |

| Healthy Mice | Adelmidrol (10 mg/kg), oral | Day 7 | Duodenum | ↑ 151% (p < 0.05) | [8] |

| Healthy Mice | Adelmidrol (10 mg/kg), oral | Day 14 | Duodenum | ↑ 246% (p < 0.05) | [8] |

| Healthy Mice | Adelmidrol (1 mg/kg), oral | Day 21 | Duodenum | ↑ 208% (p < 0.01) | [8] |

| Healthy Mice | Adelmidrol (10 mg/kg), oral | Day 21 | Duodenum | ↑ 383% (p < 0.001) | [8] |

| Healthy Mice | Adelmidrol (10 mg/kg), oral | Day 7 | Colon | ↑ 139% (p < 0.05) | [8] |

| Healthy Mice | Adelmidrol (10 mg/kg), oral | Day 21 | Colon | ↑ 245% (p < 0.001) | [8] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.

Carrageenan-Induced Chronic Granuloma[1][3]

-

Animal Model: Male Wistar rats.

-

Induction of Granuloma: A sterile sponge soaked in a 1% solution of λ-carrageenin is surgically implanted subcutaneously in the dorsal region of the rat.

-

Treatment Protocol: Adelmidrol (e.g., 15, 30, 70 mg/ml) or vehicle is administered locally into the sponge at the time of implantation. The experiment typically runs for 7-10 days.

-

Outcome Measures:

-

Granuloma Weight: At the end of the experiment, the sponge with the surrounding granulomatous tissue is excised and weighed.

-

Histology: Tissue sections are stained (e.g., with Toluidine Blue) to quantify mast cell number and degranulation.

-

Biochemical Analysis: Tissue homogenates are analyzed for levels of myeloperoxidase (MPO) for neutrophil infiltration, hemoglobin content for angiogenesis, and levels of inflammatory mediators like TNF-α, iNOS, MMP-9, and nitric oxide.

-

Bleomycin-Induced Pulmonary Fibrosis[15][17]

-

Animal Model: Male CD1 mice (25-30 g).

-

Induction of Fibrosis: A single intratracheal administration of bleomycin sulphate (e.g., 1 mg/kg body weight) is delivered to the distal airways.

-

Treatment Protocol: Adelmidrol (e.g., 10 mg/kg) or vehicle is administered daily (e.g., via intraperitoneal injection) for a period of 21 days, starting one hour after bleomycin instillation.

-

Outcome Measures:

-

Survival and Body Weight: Monitored daily.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts (inflammatory cell infiltration) and cytokine levels (IL-6, IL-1β, TNF-α, TGF-1β) are measured.

-

Lung Tissue Analysis: Histological examination for lung injury, MPO activity for neutrophil infiltration, and ELISA for cytokine levels.

-

Oxidative Stress Markers: Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels in lung tissue.

-

Western Blot: Analysis of signaling pathways such as JAK2/STAT3 and IκBα/NF-κB.

-

Oral Administration for "Entourage" Effect[8][18]

-

Animal Model: Healthy mice.

-

Treatment Protocol: Animals are divided into groups and treated with daily oral gavage of Adelmidrol (e.g., 1 mg/kg and 10 mg/kg in PBS) or vehicle. A separate group may receive a PPAR-γ antagonist (e.g., GW9662, 1 mg/kg, i.p.) prior to Adelmidrol to test for pathway dependence. The protocol runs for 7, 14, and 21 days.

-

Outcome Measures:

-

Tissue Collection: At each time point, samples of the duodenum and colon are collected and flash-frozen.

-

Quantification of PEA: Tissue levels of PEA are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Enzyme Expression Analysis: Western blot and RT-PCR are used to evaluate the protein expression and mRNA levels of PEA-related enzymes (NAPE-PLD, FAAH, NAAA).

-

Conclusion

Adelmidrol represents a significant evolution from its parent molecule, PEA. Its unique amphipathic structure enhances its suitability for topical and localized delivery, addressing a key limitation of PEA. The pharmacological profile of Adelmidrol is robust, characterized by a potent mast cell-stabilizing effect and a PPAR-γ-dependent anti-inflammatory action that inhibits the NF-κB pathway.[1][5] Critically, its ability to increase endogenous PEA levels via an "entourage" effect provides a secondary, synergistic mechanism to combat inflammation and pain.[7][8] The quantitative data from diverse and relevant preclinical models consistently demonstrate its efficacy in reducing inflammatory cell infiltration, angiogenesis, and the production of pro-inflammatory mediators. For drug development professionals and researchers, Adelmidrol offers a compelling, multi-modal therapeutic candidate for a range of inflammatory conditions, particularly those involving mast cell hyper-reactivity at cutaneous or mucosal surfaces. Further controlled clinical studies are warranted to fully translate these promising preclinical findings into therapeutic applications.[17]

References

- 1. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boa.unimib.it [boa.unimib.it]

- 3. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adelmidrol - Wikipedia [en.wikipedia.org]

- 5. Adelmidrol, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Adelmidrol [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. Adelmidrol, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-fibrotic efficacy of adelmidrol depends on hepatic PPARγ levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 14. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]

- 16. Intrarectal Administration of Adelmidrol plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topical adelmidrol 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Adelmidrol and the Endocannabinoid System: A Technical Guide to the Entourage Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adelmidrol, a semi-synthetic analogue of the N-acylethanolamine palmitoylethanolamide (PEA), is emerging as a significant modulator of the endocannabinoid system (ECS). Its primary mechanism of action is centered on an "entourage effect," whereby it indirectly potentiates the effects of endogenous cannabinoids by increasing their local concentrations. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to Adelmidrol's action on the ECS, with a particular focus on its anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes, including inflammation, pain, and immune responses. Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that, while not a classical endocannabinoid, exerts significant cannabimimetic effects, primarily through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and by modulating the activity of other ECS components. Adelmidrol, as a PEA analogue, leverages and enhances these endogenous pathways. This document will explore the molecular underpinnings of Adelmidrol's "entourage effect" and its therapeutic potential.

The "Entourage Effect" of Adelmidrol

The "entourage effect" of Adelmidrol is primarily characterized by its ability to increase the endogenous levels of PEA. This is achieved not by direct inhibition of the primary catabolic enzyme for PEA, Fatty Acid Amide Hydrolase (FAAH), but through the modulation of PEA's biosynthetic pathway. Adelmidrol has been shown to upregulate the expression of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), the key enzyme responsible for PEA synthesis. By increasing the localized concentration of PEA, Adelmidrol indirectly enhances the activation of PEA-responsive signaling pathways, leading to a downstream cascade of anti-inflammatory and analgesic effects.

Quantitative Effects of Adelmidrol

The administration of Adelmidrol has been demonstrated to produce quantifiable changes in both endocannabinoid levels and markers of inflammation. The following tables summarize key quantitative data from preclinical studies.

Table 1: Effect of Adelmidrol on Endogenous Palmitoylethanolamide (PEA) Levels

| Experimental Model | Tissue/Cell Type | Adelmidrol Concentration/Dose | Duration of Treatment | Fold Increase in PEA Levels (vs. Control) | Reference |

| In vitro | Canine Keratinocytes | 10 µM | 24 hours | Statistically significant increase | |

| In vitro | Human Keratinocytes (HaCaT) | 10 µM | 24 hours | Statistically significant increase | |

| In vivo (Mice) | Duodenum | 10 mg/kg (oral) | 21 days | ~3.3-fold | |

| In vivo (Mice) | Colon | 10 mg/kg (oral) | 21 days | ~3.5-fold |

Table 2: Anti-inflammatory Effects of Adelmidrol in a Carrageenan-Induced Granuloma Model in Rats

| Parameter | Adelmidrol Concentration (in sponge) | % Inhibition (vs. Carrageenan alone) | p-value | Reference |

| Granuloma Weight | 15 mg/ml | 15% | < 0.001 | |

| 30 mg/ml | 28% | < 0.001 | ||

| 70 mg/ml | 44% | < 0.001 | ||

| Myeloperoxidase (MPO) Activity | 15 mg/ml | 21% | < 0.001 | |

| 30 mg/ml | 44% | < 0.001 | ||

| 70 mg/ml | 72% | < 0.001 | ||

| TNF-α Protein Levels | 15 mg/ml | 29% | < 0.001 | |

| 30 mg/ml | 61% | < 0.001 | ||

| 70 mg/ml | 76% | < 0.001 | ||

| iNOS Protein Levels | 15 mg/ml | 21% | < 0.001 | |

| 30 mg/ml | 43% | < 0.001 | ||

| 70 mg/ml | 63% | < 0.001 | ||

| Mast Cell Number | 70 mg/ml | 52% | < 0.001 |

Signaling Pathways

Adelmidrol exerts its anti-inflammatory effects through a multi-faceted signaling cascade that is initiated by the "entourage effect" on PEA. The increased levels of PEA lead to the activation of PPAR-α, which in turn inhibits the pro-inflammatory transcription factor NF-κB. Furthermore, Adelmidrol has been shown to directly activate PPAR-gamma (PPAR-γ), which also contributes to the suppression of NF-κB signaling. This dual mechanism of action results in the downregulation of pro-inflammatory cytokines and enzymes, such as TNF-α and iNOS.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for studying acute inflammation.

Methodology:

-

Animals: Male Wistar rats (200-250 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Treatment: Adelmidrol is administered, typically intraperitoneally or orally, at a predetermined time before the induction of inflammation.

-

Induction of Edema: A 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw. The contralateral paw is injected with saline as a control.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for the Adelmidrol-treated groups compared to the carrageenan-only control group.

Quantification of Endocannabinoids by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is the gold standard for the accurate quantification of endocannabinoids in biological matrices.

Methodology:

-

Tissue Homogenization: Tissue samples (e.g., brain, skin, intestine) are homogenized in a suitable solvent, typically acetonitrile, containing internal standards (e.g., deuterated PEA).

-

Lipid Extraction: The homogenate is centrifuged, and the supernatant containing the lipid fraction is collected.

-

Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier (e.g., formic acid) is used to separate the endocannabinoids.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer operating in positive ion mode. The endocannabinoids are detected and quantified using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

Data Analysis: The concentration of each endocannabinoid is determined by comparing its peak area to that of the corresponding internal standard.

Conclusion

Adelmidrol represents a novel therapeutic strategy that leverages the body's own endocannabinoid system to combat inflammation. Its "entourage effect," mediated by the upregulation of PEA synthesis, provides a multi-targeted approach to downregulating pro-inflammatory cascades. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research into the therapeutic applications of Adelmidrol and other ALIAmides. For professionals in drug development, Adelmidrol serves as a compelling example of a rationally designed molecule that enhances endogenous homeostatic mechanisms.

Adelmidrol: A Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adelmidrol, a semi-synthetic derivative of azelaic acid and an analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA), is emerging as a potent modulator of inflammatory pathways.[1][2] As a member of the ALIAmides (Autacoid Local Injury Antagonist Amides) family, its therapeutic potential in a range of inflammatory conditions is under active investigation.[1] This technical guide provides a comprehensive overview of Adelmidrol's core mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Adelmidrol exerts its anti-inflammatory effects through a multi-faceted approach, primarily by enhancing the local concentration of PEA, modulating mast cell activity, and interacting with the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

The "Entourage Effect": Enhancement of Endogenous Palmitoylethanolamide (PEA)

A key aspect of Adelmidrol's mechanism is its ability to increase the endogenous levels of PEA, a well-documented anti-inflammatory and analgesic compound.[3][4] This is often referred to as an "entourage effect."[5][6] Adelmidrol has been shown to up-regulate the enzymatic machinery responsible for PEA synthesis.[6] This elevation of local PEA concentrations is believed to contribute significantly to Adelmidrol's overall therapeutic effects. Studies in mice have demonstrated that oral administration of Adelmidrol significantly increases PEA levels in the duodenum and colon in a dose- and time-dependent manner.[3][5]

Mast Cell Modulation

Mast cells are key players in initiating and perpetuating inflammatory responses.[3][7] Adelmidrol has been shown to down-modulate mast cell degranulation, thereby reducing the release of pro-inflammatory mediators such as histamine, tryptase, and various cytokines.[1][2][8] This stabilization of mast cells is a crucial component of its anti-inflammatory action.[1] In experimental models, treatment with Adelmidrol led to an increase in the granular density of mast cells, indicating a decrease in their degranulation.[1]

PPAR-γ Activation

Adelmidrol's anti-inflammatory properties are also mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism.[9][10] Activation of PPAR-γ can inhibit the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB.[9][11] The anti-inflammatory effects of Adelmidrol in certain models have been shown to be dependent on PPAR-γ activation, as the use of a PPAR-γ antagonist can reverse its beneficial effects.[9][10] However, its ability to increase PEA levels appears to be independent of PPAR-γ.[5]

Key Signaling Pathways Modulated by Adelmidrol

Adelmidrol's influence on inflammatory processes is evident through its modulation of several key intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10][12] Adelmidrol has been demonstrated to inhibit the activation of the NF-κB pathway.[10][13] This inhibition is thought to occur downstream of PPAR-γ activation, leading to a reduction in the transcription of NF-κB target genes.[9][10]

Caption: Adelmidrol's inhibition of the NF-κB signaling pathway.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation.[14] In a model of pulmonary fibrosis, Adelmidrol was shown to reduce the phosphorylation of JAK2 and STAT3, indicating an inhibitory effect on this pathway.[14]

Caption: Adelmidrol's modulation of the JAK/STAT signaling pathway.

Quantitative Effects of Adelmidrol on Inflammatory Markers

The anti-inflammatory efficacy of Adelmidrol has been quantified in various preclinical models. The following tables summarize key findings.

| Inflammatory Marker | Model System | Adelmidrol Concentration/Dose | % Inhibition / Reduction | Reference |

| TNF-α | Carrageenan-granuloma (rats) | 15 mg/ml | 29% | [1] |

| Carrageenan-granuloma (rats) | 30 mg/ml | 61% | [1] | |

| Carrageenan-granuloma (rats) | 70 mg/ml | 76% | [1] | |

| iNOS | Carrageenan-granuloma (rats) | 15 mg/ml | 21% | [1] |

| Carrageenan-granuloma (rats) | 30 mg/ml | 43% | [1] | |

| Carrageenan-granuloma (rats) | 70 mg/ml | 63% | [1] | |

| Mast Cell Number | Carrageenan-granuloma (rats) | 70 mg/ml | 52% | [1] |

| Cytokine | Model System | Adelmidrol Treatment | Outcome | Reference |

| IL-6, TNF-α, IL-1β | Bleomycin-induced pulmonary fibrosis (mice) | 10 mg/kg | Significant reduction in lung tissue and BALF | [14][15] |

| TNF-α, IL-1β, NGF | MIA-induced osteoarthritis (rats) | 0.6% and 2% Adelmidrol + 1.0% Hyaluronic Acid | Dose-dependent reduction in plasma levels | [16] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature.

Carrageenan-Granuloma Model in Rats

-

Objective: To evaluate the effect of Adelmidrol on chronic inflammation.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

A sterile sponge soaked in a solution of λ-carrageenan is subcutaneously implanted into the dorsal region of the rats.

-

Adelmidrol, at concentrations of 15, 30, and 70 mg/ml, is locally administered into the sponge at the time of implantation.

-

After 96 hours, the granulomatous tissue formed around the sponge is excised and weighed.

-

The tissue is then processed for histological analysis (mast cell degranulation) and biochemical assays (Western blot for TNF-α and iNOS).

-

-

Analysis:

-

Mast Cell Degranulation: Tissue sections are stained with toluidine blue, and the number of degranulated mast cells is quantified.[7]

-

Western Blot: Protein extracts from the granuloma are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against TNF-α and iNOS.[1]

-

Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Objective: To assess the anti-inflammatory and anti-fibrotic effects of Adelmidrol in a model of lung injury.

-

Animal Model: Male CD1 mice.[15]

-

Procedure:

-

On day 1, mice receive a single intratracheal instillation of bleomycin (1 mg/kg) to induce lung injury.[15][17]

-

Mice are then treated daily with Adelmidrol (10 mg/kg) for the following 21 days.[14][17]

-

On day 21, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

-

Analysis:

-

Inflammatory Cell Infiltration: Total and differential cell counts in BALF are performed.[15]

-

Cytokine Levels: Concentrations of IL-6, IL-1β, and TNF-α in lung tissue homogenates and BALF are measured by ELISA.[14][15]

-

Western Blot: Lung tissue lysates are analyzed for the expression and phosphorylation of proteins in the JAK/STAT and NF-κB pathways.[14][17]

-

Histology: Lung tissue sections are stained with Masson's trichrome to assess collagen deposition and with toluidine blue for mast cell infiltration.[15]

-

Experimental Workflow: Adelmidrol in Bleomycin-Induced Pulmonary Fibrosis

Caption: Workflow for evaluating Adelmidrol in a murine model of pulmonary fibrosis.

Conclusion

Adelmidrol presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to enhance endogenous PEA levels, stabilize mast cells, and activate PPAR-γ provides a synergistic approach to dampening inflammatory responses. The quantitative data and mechanistic insights from preclinical studies underscore its potential for further development in the management of a variety of inflammatory disorders. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of Adelmidrol.

References

- 1. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Oral Adelmidrol Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. The anti-fibrotic efficacy of adelmidrol depends on hepatic PPARγ levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adelmidrol, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adelmidrol, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Discovery of Adelmidrol: A Technical Guide

Introduction

Adelmidrol, known chemically as N,N'-bis(2-hydroxyethyl)nonanediamide, is a synthetic analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA).[1] It belongs to a class of compounds known as Autacoid Local Injury Antagonist Amides (ALIAmides), which are recognized for their roles in modulating inflammation and pain.[2][3] Early research into Adelmidrol was largely driven by the therapeutic potential of PEA and the desire for analogues with improved physicochemical properties, such as better solubility.[1][2] Adelmidrol's amphipathic nature, possessing both hydrophilic and hydrophobic properties, makes it more soluble than PEA and suitable for various formulations.[1][3] This guide provides an in-depth look at the foundational research and discovery of Adelmidrol, focusing on its synthesis, mechanism of action, and the initial experimental findings that established its pharmacological profile.

Synthesis of Adelmidrol

A general procedure for the synthesis of a related compound, N,N'-bis(2-hydroxyethyl)ethylenediamine, involves the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of sodium carbonate at elevated temperatures.[4] The crude product is then purified by recrystallization.[4] A similar principle would apply to the synthesis of Adelmidrol, substituting the appropriate starting materials.

Early Research on the Mechanism of Action

The primary mechanism of action attributed to Adelmidrol in early studies is the down-modulation of mast cell degranulation.[1][2] Mast cells are key players in the inflammatory response, releasing a variety of pro-inflammatory and pro-angiogenic mediators upon activation.[1][2] Adelmidrol's ability to stabilize these cells was a central focus of initial investigations.

Early in vivo studies demonstrated Adelmidrol's capacity to reduce mast cell degranulation and the subsequent release of inflammatory mediators.[1][2] This effect was hypothesized to be a key contributor to its anti-inflammatory and analgesic properties.[1][2]

Later, the mechanism was further elucidated to involve an "entourage" effect, where Adelmidrol enhances the levels and/or activity of endogenous PEA.[5][6] This is thought to occur through the modulation of enzymes involved in PEA's biosynthesis and catabolism.[5][6] Furthermore, the anti-inflammatory effects of Adelmidrol have been linked to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation.[7] There is also evidence suggesting an adjuvant mechanism through PPAR-α agonism due to increased PEA production.

Key Early Experiments and Findings

The initial pharmacological characterization of Adelmidrol involved a series of in vivo and in vitro experiments designed to assess its anti-inflammatory and analgesic potential.

A pivotal early study investigated the effect of Adelmidrol in a carrageenan-induced granuloma model in rats, a well-established model of chronic inflammation.[1][2]

Experimental Protocol:

-

Model Induction: A sterile sponge soaked in a λ-carrageenin solution was implanted subcutaneously in rats to induce granuloma formation.[1]

-

Treatment: Adelmidrol was administered locally into the sponge at the time of implantation.[2][3]

-

Assessment: After a set period (e.g., 96 hours), the granulomatous tissue was excised and evaluated for wet weight, a measure of inflammation and tissue proliferation.[3] Histological analysis was performed to assess mast cell numbers and degranulation.[1][2] The levels of various pro-inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of leukocyte infiltration), inducible nitric oxide synthase (iNOS), chymase, metalloproteinase MMP-9, nitric oxide, and TNF-α were also measured.[1][2][3]

Quantitative Data:

| Parameter | Control (Carrageenan alone) | Adelmidrol (70 mg/ml) | Statistical Significance |

| Mast Cell Number | 104.66 ± 1.67 | Reduced by 52% | P < 0.001 |

| Granuloma Wet Weight | Significantly increased vs. saline | Significantly decreased | P < 0.01 to P < 0.001 |

| MPO Activity | Significantly increased vs. saline | Significantly decreased | P < 0.01 to P < 0.001 |

Data is a summary of findings reported in the cited literature.[2]

Further research explored the therapeutic potential of Adelmidrol in a model of pulmonary fibrosis, highlighting its anti-inflammatory and anti-fibrotic effects.[8]

Experimental Protocol:

-

Model Induction: Mice received an intratracheal instillation of bleomycin to induce lung injury and fibrosis.[8]

-

Treatment: Adelmidrol was administered to the mice.[8]

-

Assessment: The researchers evaluated survival rates, body weight, lung histology for injury and collagen deposition, and the number and degranulation of mast cells using toluidine blue staining.[8] They also measured the activity of chymase and the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and markers of oxidative stress.[8]

Key Findings:

-

Adelmidrol treatment reduced the number of infiltrating mast cells in the lungs.[8]

-

It also decreased chymase activity, a key enzyme released by mast cells.[8]

-

The expression of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β was significantly inhibited in the lung tissue of Adelmidrol-treated mice.[8]

-

Adelmidrol treatment also led to a reduction in histological lung injury and collagen deposition.[8]

Signaling Pathways and Experimental Workflows

The early research on Adelmidrol elucidated key biological pathways and experimental procedures.

Proposed Mechanism of Action of Adelmidrol

References

- 1. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Oral Adelmidrol Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Adelmidrol Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

Adelmidrol: A Comprehensive Technical Guide on its Modulation of Cytokine and Chemokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adelmidrol, a synthetic analogue of the N-acylethanolamine palmitoylethanolamide (PEA), is emerging as a significant modulator of inflammatory responses. As a member of the ALIAmides (Autacoid Local Injury Antagonist Amides), its mechanism of action is primarily centered on the down-regulation of mast cell activation, a critical player in the inflammatory cascade. This technical guide provides an in-depth analysis of Adelmidrol's effects on the production of key inflammatory mediators, specifically cytokines and chemokines. It consolidates findings from various preclinical in vivo and in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development investigating novel anti-inflammatory therapeutics.

Core Mechanisms of Action

Adelmidrol exerts its anti-inflammatory effects through a multi-faceted approach, primarily by controlling mast cell degranulation and interacting with nuclear receptors. Its actions are thought to be mediated, at least in part, by the down-modulation of mast cells[1][2]. Furthermore, evidence suggests its involvement with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and its ability to enhance the levels of endogenous anti-inflammatory compounds like PEA.

Mast Cell Down-Modulation

Mast cells are pivotal in initiating and perpetuating inflammatory responses through the release of a wide array of pre-stored and newly synthesized mediators, including pro-inflammatory cytokines like TNF-α, IL-1, and IL-6[1]. Adelmidrol has been shown to reduce mast cell degranulation and infiltration in inflamed tissues[1][3]. By stabilizing mast cells, Adelmidrol effectively curbs the release of these potent inflammatory signals at an early stage, thereby preventing the amplification of the inflammatory cascade. In a rat model of carrageenin-induced granuloma, local administration of Adelmidrol significantly reduced the number of mast cells by 52% compared to the control group[1].

PPAR-γ Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in regulating inflammation. Adelmidrol's anti-inflammatory effects appear to be partially dependent on its agonistic activity at PPAR-γ[4][5]. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes by interfering with the signaling pathways of transcription factors like NF-κB[6][7]. Studies have shown that the beneficial effects of Adelmidrol can be antagonized by GW9662, a PPAR-γ antagonist, confirming the involvement of this pathway[6].

Entourage Effect

Adelmidrol has been shown to increase the endogenous concentrations of PEA in various cell types, including keratinocytes[8][9]. This is referred to as an "entourage effect," where Adelmidrol enhances the biological activity of PEA[4][10]. PEA itself is a well-documented anti-inflammatory mediator that acts through various targets, including PPAR-α. By boosting local PEA levels, Adelmidrol indirectly contributes to the overall anti-inflammatory environment[10][11]. This effect is believed to be independent of PPAR-γ[4].

Quantitative Effect on Cytokine and Chemokine Production

Adelmidrol consistently demonstrates a significant capacity to reduce the production of key pro-inflammatory cytokines and chemokines across various experimental models.

Cytokine Modulation

The compound effectively suppresses the overexpression of several pivotal cytokines involved in acute and chronic inflammation.

| Cytokine | Experimental Model | Tissue/Cell Type | Treatment Details | Observed Effect | Reference |

| TNF-α | Carrageenan-Granuloma (Rat) | Granulomatous Tissue | 15, 30, 70 mg/ml Adelmidrol | 29%, 61%, 76% inhibition (concentration-dependent) | [1] |

| TNF-α | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung Tissue & BALF | 10 mg/Kg Adelmidrol | Significant inhibition | [12][13][14] |

| TNF-α | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | 2% Aerosolized Adelmidrol | Significant decrease | [15] |

| TNF-α | DNBS-induced Colitis (Mouse) | Plasma | Adelmidrol + Hyaluronic Acid Gel | -74% (acute), -86% (resolution) vs. DNBS group | [16] |

| IL-1β | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung Tissue & BALF | 10 mg/Kg Adelmidrol | Significant inhibition | [12][13][14] |

| IL-1β | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | 2% Aerosolized Adelmidrol | Significant decrease | [15] |

| IL-1β | DNBS-induced Colitis (Mouse) | Plasma | Adelmidrol + Hyaluronic Acid Gel | -58% (acute), -51% (resolution) vs. DNBS group | [16] |

| IL-6 | Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung Tissue & BALF | 10 mg/Kg Adelmidrol | Significant inhibition | [12][13][14] |

| IL-6 | LPS-induced Acute Lung Injury (Mouse) | Lung Tissue | 2% Aerosolized Adelmidrol | Significant decrease | [15] |

| IL-6 | Cytomix-stimulated Caco-2 Cells | Cell Supernatant | Adelmidrol Incubation | -65% vs. Cytomix group | [4][17] |

| IL-6 | DNBS-induced Colitis (Mouse) | Plasma | Adelmidrol + Hyaluronic Acid Gel | -87% (acute), -80% (resolution) vs. DNBS group | [16] |

| IL-8 | Cytomix-stimulated Caco-2 Cells | Cell Supernatant | Adelmidrol Incubation | -70% vs. Cytomix group | [4][17] |

| TGF-1β | Bleomycin-induced Pulmonary Fibrosis (Mouse) | BALF | 10 mg/Kg Adelmidrol | Reduced expression | [12][13] |

BALF: Bronchoalveolar Lavage Fluid; DNBS: Dinitrobenzene Sulfonic Acid; LPS: Lipopolysaccharide.

Chemokine Modulation

Adelmidrol also demonstrates inhibitory effects on chemokines, which are crucial for recruiting inflammatory cells to the site of injury.

| Chemokine | Experimental Model | Cell Type | Treatment Details | Observed Effect | Reference |

| MCP-2 | Poly(I:C)-stimulated HaCaT Cells | Human Keratinocytes | Adelmidrol Incubation | Inhibition of release | [8][9] |

MCP-2: Monocyte Chemoattractant Protein-2; Poly(I:C): Polyinosinic-polycytidylic acid.

Experimental Protocols & Methodologies

The evaluation of Adelmidrol's effect on cytokine and chemokine production has been conducted using a range of standardized and validated experimental models and analytical techniques.

In Vivo Animal Models

-

Bleomycin-Induced Pulmonary Fibrosis: Mice receive a single intratracheal administration of bleomycin (e.g., 1 mg/kg). Adelmidrol (e.g., 10 mg/kg) is then administered daily for a period of 21 days. At the end of the study, bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[13][14]

-

Carrageenan-Granuloma Model: A sterile sponge soaked in λ-carrageenin is implanted subcutaneously in rats. Adelmidrol is administered locally into the sponge at the time of implantation. After a set period (e.g., 96 hours), the granulomatous tissue surrounding the sponge is excised for analysis.[1]

-

LPS-Induced Acute Lung Injury (ALI): Mice are subjected to intratracheal administration of lipopolysaccharide (LPS) (e.g., 5 mg/kg). Adelmidrol (e.g., 2% solution) is administered via aerosol at specific time points post-LPS instillation (e.g., 1 and 6 hours). Lung tissues are then harvested for evaluation.[15]

-

DNBS-Induced Colitis: Colitis is induced in mice via intracolonic administration of dinitrobenzene sulfonic acid. Adelmidrol, often in combination with hyaluronic acid gel, is administered intrarectally. Colon tissues and blood plasma are collected at acute (e.g., day 3) and resolution (e.g., day 7) phases for analysis.[16]

In Vitro Cell Models

-

Human Keratinocyte (HaCaT) Cells: Cells are stimulated with polyinosinic-polycytidylic acid (Poly(I:C)) to induce an inflammatory response. Adelmidrol is added to the cell culture, and the supernatant is collected to measure the release of chemokines like MCP-2.[8]

-

Human Colon Adenocarcinoma (Caco-2) Cells: To mimic inflammatory conditions, Caco-2 cells are incubated with a "Cytomix" containing pro-inflammatory agents (e.g., LPS, IFN-γ, TNF-α). The effect of Adelmidrol on cytokine release (e.g., IL-6, IL-8) into the cell supernatant is then quantified.[4][17]

Quantification Techniques

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method cited for quantifying cytokine and chemokine levels. Tissue homogenates, cell culture supernatants, or plasma samples are analyzed using commercially available ELISA kits specific for the target molecule (e.g., TNF-α, IL-1β, IL-6).[12][16][17] The assay involves capturing the target protein with a specific antibody, followed by detection with a secondary enzyme-linked antibody that generates a measurable colorimetric signal.

-

Western Blot Analysis: This technique is used to evaluate the expression of proteins involved in inflammatory signaling pathways (e.g., NF-κB, iNOS). Proteins from tissue or cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies. Densitometric analysis of the resulting bands allows for semi-quantitative comparison of protein levels.[1][15]

-

Immunohistochemistry: Used to visualize and localize inflammatory markers and cell types (e.g., mast cells) within tissue sections. Sliced tissue samples are stained with specific antibodies (e.g., anti-chymase, anti-tryptase for mast cells) and visualized under a microscope to assess infiltration and activation.[2]

Conclusion

The body of evidence strongly supports the role of Adelmidrol as a potent anti-inflammatory agent that effectively modulates the production of pro-inflammatory cytokines and chemokines. Its unique, multi-target mechanism of action—encompassing mast cell stabilization, PPAR-γ agonism, and the enhancement of endogenous PEA levels—positions it as a compelling candidate for the management of a wide range of acute and chronic inflammatory conditions. The quantitative data consistently demonstrate a significant reduction in key mediators such as TNF-α, IL-1β, and IL-6. For drug development professionals and researchers, Adelmidrol represents a promising molecule warranting further investigation for its therapeutic potential in inflammatory diseases.

References

- 1. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adelmidrol, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. Oral Adelmidrol Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adelmidrol, a Palmitoylethanolamide Analogue, as a New Pharmacological Treatment for the Management of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adelmidrol, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPAR-gamma agonists inhibit production of monocyte inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adelmidrol increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adelmidrol increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis [iris.cnr.it]

- 10. Intrarectal Administration of Adelmidrol plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis [mdpi.com]

- 13. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adelmidrol: A New Promising Antioxidant and Anti-Inflammatory Therapeutic Tool in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Intrarectal Administration of Adelmidrol plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral Adelmidrol Administration Up-Regulates Palmitoylethanolamide Production in Mice Colon and Duodenum through a PPAR-γ Independent Action [mdpi.com]

The Influence of Adelmidrol on Gene Expression in Inflammatory Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adelmidrol, a synthetic analogue of the endogenous fatty acid amide palmitoylethanolamide (PEA), has emerged as a significant modulator of inflammatory processes. Its mechanism of action, centered on the downregulation of pro-inflammatory gene expression, presents a compelling avenue for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth analysis of the molecular effects of Adelmidrol on inflammatory cells, with a focus on its impact on gene expression. We will explore the key signaling pathways influenced by Adelmidrol, present available quantitative data on gene expression changes, and outline the experimental methodologies used to elucidate these effects.

Core Mechanisms of Action

Adelmidrol exerts its anti-inflammatory effects through a multi-faceted approach, primarily by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and by indirectly modulating cellular processes through an "entourage effect" that increases the levels of endogenous PEA.[1] These primary actions trigger a cascade of downstream events that ultimately suppress the expression of genes responsible for driving inflammation.

PPAR-γ Agonism

Adelmidrol acts as a direct agonist of PPAR-γ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[1][2] Upon activation by Adelmidrol, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding activity can either activate or repress gene transcription. A key anti-inflammatory mechanism of PPAR-γ activation is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5]

Entourage Effect and PEA Enhancement

Adelmidrol has been shown to increase the endogenous levels of PEA, a key anti-inflammatory and analgesic lipid mediator.[1] This "entourage effect" is thought to occur through the inhibition of enzymes that degrade PEA, such as fatty acid amide hydrolase (FAAH). Elevated PEA levels, in turn, can activate PPAR-α, further contributing to the overall anti-inflammatory effect.

Impact on Key Inflammatory Signaling Pathways

The anti-inflammatory properties of Adelmidrol are largely mediated by its influence on two central signaling pathways: the NF-κB pathway and the PPAR-γ pathway.

Downregulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Adelmidrol, through its activation of PPAR-γ, interferes with this process. Activated PPAR-γ can physically interact with components of the NF-κB complex, preventing its binding to DNA and subsequent gene activation. This leads to a significant reduction in the expression of NF-κB target genes.[2]

Signaling Pathway: Adelmidrol's Inhibition of the NF-κB Pathway

Caption: Adelmidrol inhibits the NF-κB signaling pathway.

Activation of the PPAR-γ Signaling Pathway

As a PPAR-γ agonist, Adelmidrol directly initiates the PPAR-γ signaling cascade. The activation of PPAR-γ not only leads to the transrepression of NF-κB but also to the direct transcriptional activation of genes with anti-inflammatory properties. These include genes involved in lipid metabolism and the resolution of inflammation.

Signaling Pathway: Adelmidrol's Activation of the PPAR-γ Pathway

Caption: Adelmidrol activates the PPAR-γ signaling pathway.

Quantitative Effects on Gene Expression

Table 1: Effect of Adelmidrol on Pro-Inflammatory Cytokine Gene Expression

| Gene | Cell/Tissue Type | Experimental Model | Observed Effect | Reference(s) |

| TNF-α | Mast Cells, Macrophages | Carrageenan-induced granuloma | Significant reduction | [6] |

| IL-1β | Inflammatory Infiltrates | Bleomycin-induced pulmonary fibrosis | Significant reduction | [7] |

| IL-6 | Inflammatory Infiltrates | Bleomycin-induced pulmonary fibrosis | Significant reduction | [7] |

Table 2: Effect of Adelmidrol on Other Inflammatory Mediator Gene Expression

| Gene | Cell/Tissue Type | Experimental Model | Observed Effect | Reference(s) |

| iNOS | Granuloma Tissue | Carrageenan-induced granuloma | Significant reduction | [6] |

| COX-2 | Colon Tissue | DNBS-induced colitis | Significant reduction | |

| Chymase | Mast Cells | Carrageenan-induced granuloma | 24-57% reduction (protein level) | [8] |

| MMP-9 | Mast Cells | Carrageenan-induced granuloma | 21-60% reduction (protein level) | [8] |

Note: The percentage reductions for Chymase and MMP-9 are based on protein expression analysis, which generally correlates with gene expression levels.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of Adelmidrol on gene expression in inflammatory cells. Specific details may vary between studies.

Cell Culture and Treatment

-